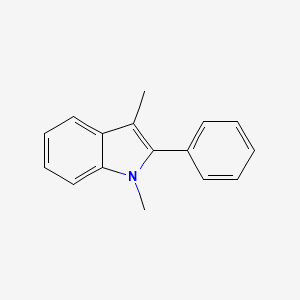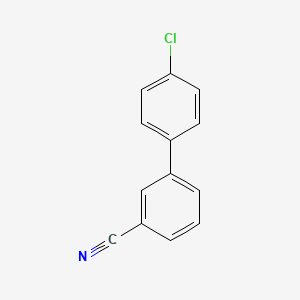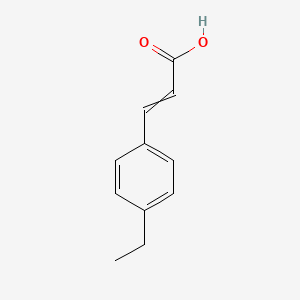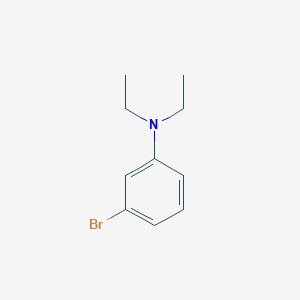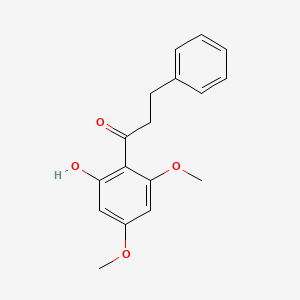
2,5-Dimethyl-1-phenethyl-1H-pyrrole
Vue d'ensemble
Description
“2,5-Dimethyl-1-phenethyl-1H-pyrrole” is a chemical compound with the molecular formula C12H13N . It has a molecular weight of 171.2383 .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1-phenethyl-1H-pyrrole” can be represented by the InChI string: InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
2,5-Dimethyl-1-phenethyl-1H-pyrrole and its derivatives are extensively used in organic synthesis. For instance, the reaction of pyrroles with dichlorocarbene is a significant synthetic utility. This reaction was studied with 2,5-Dimethyl-, 2,3,4,5-tetramethyl-, and 3,4-dimethyl-2,5-diphenyl-1H-pyrrole, demonstrating the formation of 2-dichloromethyl-2H-pyrrole and 3-chloropyridines (Jones & Rees, 1969). Furthermore, the synthesis of 2,5-dimethyl-N-substituted pyrroles using nano lead oxide as a catalyst illustrates the compound's role in facilitating chemical transformations (Pasha et al., 2011).
Molecular Structure and Energetics
Investigations into the thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole have been conducted. These studies involve calorimetric and effusion techniques alongside high-level ab initio molecular orbital calculations, providing insights into the molecular structure and energetics of these compounds (da Silva & Santos, 2010).
Pharmacology and Biological Applications
In the realm of pharmacology, 2,5-Dimethyl-1-phenethyl-1H-pyrrole derivatives are known for their wide range of properties, including anti-inflammatory and antimicrobial activities. Research on 1H-pyrrole-2,5-dione derivatives, for example, has demonstrated their potential as anti-inflammatory agents (Paprocka et al., 2022).
Material Science and Applications
In materials science, the synthesis of novel pyrrole derivatives like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate has been explored for their potential as antimicrobial agents. These compounds exhibit promising antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-12-8-9-13(2)15(12)11-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDQUNMUOIQIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368683 | |
| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-phenethyl-1H-pyrrole | |
CAS RN |
50691-34-4 | |
| Record name | 2,5-Dimethyl-1-phenethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



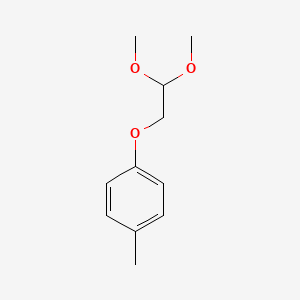
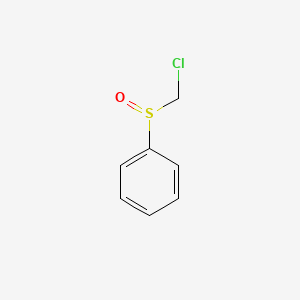
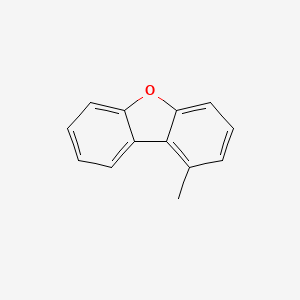
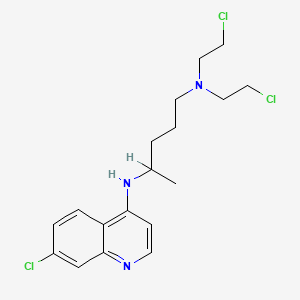
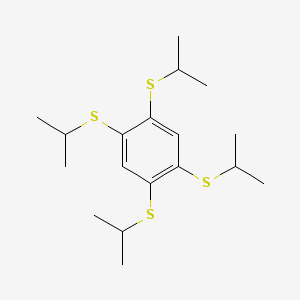
![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)
